molecular formula C21H21N3O5S2 B2717633 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 895454-05-4

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2717633
CAS No.: 895454-05-4
M. Wt: 459.54
InChI Key: KDPXFSWOYUBVOZ-DQRAZIAOSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide ( 895454-05-4) is a chemical compound with the molecular formula C21H21N3O5S2 and a molecular weight of 459.5 g/mol . This reagent belongs to the benzothiazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse potential biological activities . Benzothiazole derivatives have been extensively studied for a wide range of pharmacological applications, serving as key intermediates in the development of agents with fungicidal, anti-tubercular, anti-convulsant, and anti-inflammatory properties . Researchers are exploring these scaffolds for their potential in treating conditions like diabetes and cancer, making them valuable tools for pharmaceutical discovery and biological mechanism studies . This product is supplied with a high purity level of 95%+ and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-6-11-24-16-12-17(28-4)18(29-5)13-19(16)30-21(24)22-20(25)14-7-9-15(10-8-14)31(26,27)23(2)3/h1,7-10,12-13H,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXFSWOYUBVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C_{16}H_{18}N_{2}O_{3}S
Molecular Weight 350.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known for its ability to modulate enzyme activities, while the prop-2-yn-1-yl group enhances binding to hydrophobic pockets in target proteins. The dimethoxy groups improve solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting cell proliferation in vitro .
  • Anticonvulsant Effects : The thiazole moiety has been linked to anticonvulsant properties in certain analogs. In a picrotoxin-induced convulsion model, compounds with structural similarities demonstrated effective anticonvulsant activity .
  • Anti-inflammatory Properties : The compound may also serve as a COX-II inhibitor, which is relevant for treating inflammatory conditions. Compounds with similar frameworks have shown moderate inhibitory activity against COX enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on thiazole derivatives indicated that modifications at specific positions significantly affected their anticancer properties, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Another investigation highlighted the structure–activity relationship (SAR) of thiazole-based compounds, revealing that specific substitutions enhance their efficacy against cancerous cells.

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound Activity IC50 Value (µM) Reference
Benzothiazole Derivative 1Anticancer0.25
Benzothiazole Derivative 2Anticonvulsant18.4
COX-II Inhibitor 1Anti-inflammatory0.52
COX-II Inhibitor 2Anti-inflammatory0.78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Benzo[d]thiazole vs. Thiadiazole Derivatives

The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole-based analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) . Thiadiazoles generally exhibit lower aromatic stabilization, leading to higher reactivity. For example, compound 6 (melting point 160°C) shows a C=O IR band at 1606 cm⁻¹, comparable to the target’s benzamide carbonyl (predicted 1600–1680 cm⁻¹) .

Substituent Effects on Physicochemical Properties
  • Methoxy vs. Ethoxy Groups: The 5,6-dimethoxy groups in the target compound increase hydrophilicity compared to the 4-ethoxy substituent in 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide .
  • Propargyl Group : The propargyl moiety (common in both the target and compound) may confer metabolic resistance due to its sp-hybridized carbon, unlike phenyl or pyridyl substituents in thiadiazole derivatives (e.g., 8a–c ) .

Sulfamoyl and Sulfonyl Functional Groups

The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl () and sulfonyl-containing triazoles (). Key comparisons:

  • Dimethylsulfamoyl (Target) vs. Diethylsulfamoyl (): Diethyl groups increase molecular weight and lipophilicity (e.g., compound: MW ~470 vs.
  • Sulfamoyl vs. Sulfonyl : Sulfonyl groups in triazoles (e.g., compounds 7–9 in ) exhibit IR bands at 1247–1255 cm⁻¹ (C=S), whereas sulfamoyl S=O stretches are expected near 1150–1350 cm⁻¹, affecting electronic interactions .

Data Tables: Structural and Spectroscopic Comparison

Table 1: Core Structures and Key Substituents

Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O (cm⁻¹) Molecular Weight
Target Compound Benzo[d]thiazole 5,6-dimethoxy, 3-propargyl, dimethylsulfamoyl N/A ~1600–1680 ~450 (calculated)
Compound Benzo[d]thiazole 4-ethoxy, 3-propargyl, diethylsulfamoyl N/A Similar ~470
Compound 6 Thiadiazole Isoxazol-5-yl, phenyl 160 1606 348.39
Compound 8a Thiadiazole Pyridin-2-yl, acetyl, methyl 290 1679, 1605 414.49

Table 2: Functional Group IR Signatures

Compound Type Functional Group IR Range (cm⁻¹) Reference
Target Compound C=O (benzamide) 1600–1680 Predicted
Target Compound S=O (sulfamoyl) 1150–1350 Predicted
Thiadiazoles (e.g., 6 ) C=O 1606–1682
Triazoles (e.g., 7–9 ) C=S 1247–1255

Research Findings and Implications

  • Solubility : The 5,6-dimethoxy groups in the target compound likely enhance aqueous solubility compared to ethoxy or alkyl-substituted analogs .
  • Thermal Stability : High melting points in thiadiazoles (e.g., 8a at 290°C) suggest greater thermal stability than benzo[d]thiazoles, which may decompose at lower temperatures .

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